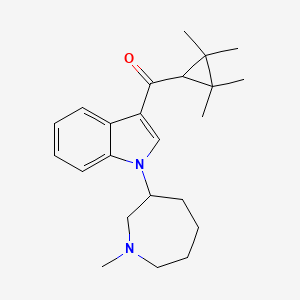

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Description

This compound features an indole core substituted at the 1-position with a 1-methylazepan-3-yl group and at the 3-position with a 2,2,3,3-tetramethylcyclopropyl methanone moiety. The cyclopropane carbonyl group is notable for its conformational rigidity and metabolic stability, making it a common feature in bioactive molecules .

Propriétés

IUPAC Name |

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNHIFBQMRMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017537 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445751-74-5 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'isomère d'AB-005 azépane implique plusieurs étapes, en commençant par la préparation du noyau indole. Le noyau indole est ensuite fonctionnalisé avec un groupe méthylazepane. Les étapes clés incluent:

Formation du noyau indole: Ceci est généralement réalisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en conditions acides.

Fonctionnalisation: Le noyau indole est ensuite fonctionnalisé avec un groupe méthylazepane par une série de réactions de substitution. Cela implique l'utilisation de réactifs tels que les halogénures d'alkyle et les bases pour introduire les groupes fonctionnels souhaités.

Méthodes de production industrielle

La production industrielle de l'isomère d'AB-005 azépane impliquerait probablement une synthèse à grande échelle en utilisant des voies similaires à celles décrites ci-dessus, mais optimisées pour l'efficacité et le rendement. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une pureté constantes.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'isomère d'AB-005 azépane a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme étalon de référence en chimie analytique pour étudier les propriétés et le comportement des cannabinoïdes synthétiques.

Biologie: Aide à comprendre l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes dans l'organisme.

Médecine: Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant le système endocannabinoïde.

Industrie: Utilisé dans le développement de nouveaux matériaux et produits chimiques aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de l'isomère d'AB-005 azépane implique son interaction avec les récepteurs cannabinoïdes, principalement les récepteurs CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui régule divers processus physiologiques tels que la douleur, l'humeur et l'appétit. Le composé se lie à ces récepteurs, mimant les effets des cannabinoïdes naturels, ce qui conduit à des changements dans les voies de signalisation cellulaire.

Applications De Recherche Scientifique

AB-005 azepane isomer has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the body.

Medicine: Potential use in the development of new therapeutic agents targeting the endocannabinoid system.

Industry: Used in the development of new materials and chemicals with specific properties.

Mécanisme D'action

The mechanism of action of AB-005 azepane isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to changes in cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

Physical and Spectroscopic Properties

Melting Points and Stability:

- 8b (methyl substituent): 108–109°C .

- 8c (tosyl substituent): 148–149°C (higher due to sulfonyl group crystallinity).

- Target Compound : Expected to have a higher melting point than 8b due to the rigid cyclopropane and azepane groups, though exact data are unavailable.

Spectroscopic Data:

Functional Implications

- Lipophilicity : The 5-fluoropentyl group in increases lipophilicity compared to the target compound’s methylazepan, which may balance polarity.

- Metabolic Stability : The cyclopropane carbonyl in the target compound and likely enhances stability over acetylated analogs (8b/8c), which are prone to hydrolysis.

Activité Biologique

The compound (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as UR-144, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and observed effects based on various studies.

- IUPAC Name : (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

- CAS Number : 1445751-74-5

- Molecular Weight : 352.5 g/mol

- Molecular Formula : C23H32N2O

UR-144 acts primarily as a synthetic cannabinoid receptor agonist . It binds to both CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. The binding affinity of UR-144 to these receptors has been quantified:

- CB1 Receptor IC50 : 27.2 nM

- CB2 Receptor IC50 : 83.6 nM

This indicates a selectivity ratio favoring CB1 over CB2 receptors .

Pharmacodynamics

UR-144 exhibits several pharmacological effects:

- Agonistic Activity : It stimulates GTPγ[35S] turnover at both CB1 and CB2 receptors.

- Full Agonist Behavior : At nanomolar concentrations, UR-144 acts as a full agonist at both receptor subtypes.

The mean effective concentration (EC50) values for stimulation are:

Pharmacokinetics

Research on the pharmacokinetics of UR-144 is limited but suggests that it is extensively metabolized in the liver. Key findings include:

- Metabolites : Predominantly excreted as glucuronide conjugates.

- Involvement of CYP Enzymes : Metabolism involves cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Biological Effects and Case Studies

Several case studies have documented the effects of UR-144 on human subjects:

-

Clinical Observations : In a study involving 39 cases where UR-144 was detected in blood samples, common symptoms included:

- Slurred speech

- Dilated pupils

- Poor coordination

- Euphoria and agitation

- Toxicological Analysis : A forensic analysis indicated that concentrations of UR-144 ranged from trace amounts to 17 ng/mL in blood samples. The symptoms observed were consistent with those reported for other synthetic cannabinoids .

Comparative Analysis with Similar Compounds

The biological activity of UR-144 can be compared with other synthetic cannabinoids such as AM1220 and AM1241. The following table summarizes key differences:

| Compound | CB1 IC50 (nM) | CB2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| UR-144 | 27.2 | 83.6 | 3 |

| AM1220 | Not Available | Not Available | Not Available |

| AM1241 | Not Available | Not Available | Not Available |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.